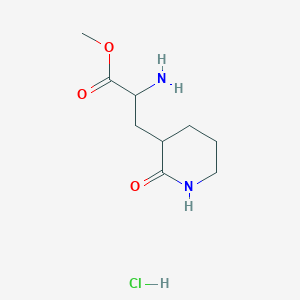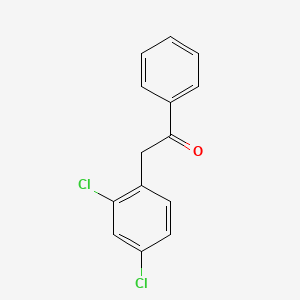
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one is an organic compound with the molecular formula C14H10Cl2O It is a ketone derivative characterized by the presence of a phenyl group and a 2,4-dichlorophenyl group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2-(2,4-Dichlorophenyl)-1-phenylethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-phenylethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl structure.
2,4-Dichlorobenzyl alcohol: An antiseptic with a related chemical structure.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-1-phenylethan-1-one is unique due to its specific combination of a phenyl group and a 2,4-dichlorophenyl group attached to a ketone. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93534-20-4 |
|---|---|
Formule moléculaire |
C14H10Cl2O |
Poids moléculaire |
265.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-6-11(13(16)9-12)8-14(17)10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clé InChI |
YPCQAUZVBPKUDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
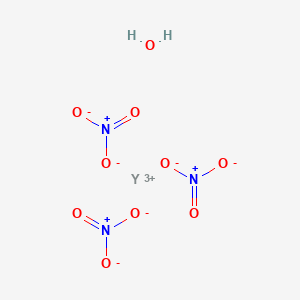
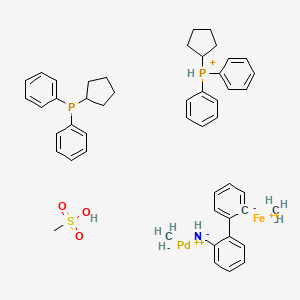

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

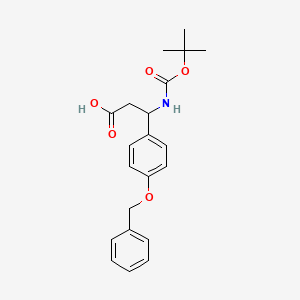
![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
